N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide]
Overview
Description
N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide] is a useful research compound. Its molecular formula is C30H28N2O6 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide] is 512.19473662 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Research by Magadum and Yadav (2018) explored chemoselective acetylation of 2-aminophenol to synthesize N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug production. The study utilized various acyl donors and optimized conditions, contributing to the development of efficient and selective synthesis methods in pharmaceutical research (Magadum & Yadav, 2018).
Synthesis of Azo Disperse Dyes
Zhang Qun-feng (2008) researched the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, vital for producing azo disperse dyes. The study's novel Pd/C catalyst offers an environmentally friendly alternative to traditional methods, demonstrating the potential of N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide] derivatives in industrial dye production (Zhang, 2008).
Pharmacological Assessment of Acetamide Derivatives
Rani et al. (2016) conducted a study on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and similar derivatives, assessing their cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The findings underscore the potential of these compounds in developing new therapeutic agents (Rani et al., 2016).
Catalytic Hydrogenation in Herbicide Metabolism
Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides, including derivatives of N,N'-4,4'-biphenyldiylbis[2-(2methoxyphenoxy)acetamide], in human and rat liver microsomes. The study provides insights into the metabolic pathways and potential toxicological impacts of these compounds, contributing to safety assessments in agriculture (Coleman et al., 2000).
Development of β3-Adrenergic Receptor Agonists
Maruyama et al. (2012) explored the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, targeting β3-adrenergic receptors. These compounds showed promising agonistic activity, indicating their potential in treating obesity and type 2 diabetes (Maruyama et al., 2012).
Anticancer and Anti-Inflammatory Applications
Another study by Rani et al. (2014) focused on the development of 2-(substituted phenoxy) acetamide derivatives for anticancer, anti-inflammatory, and analgesic applications. This research highlights the versatility of these compounds in medical therapeutics, particularly in cancer and inflammation treatment (Rani et al., 2014).
Traditional Medicine Applications
Yang et al. (2015) isolated N-acetyldopamine derivatives, including those related to N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide], from Periostracum Cicadae used in traditional Chinese medicine. This study illustrates the potential of these compounds in treating various conditions like soreness of the throat and itching, highlighting their importance in alternative medicine (Yang et al., 2015).
Radioligand Development for Peripheral Benzodiazepine Receptors
Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide derivatives as radioligands for peripheral benzodiazepine receptors (PBR). This research contributes to the development of diagnostic tools in neurology and oncology (Zhang et al., 2003).
Synthesis of Oxadiazole – Benzothiazole Derivatives
Kaya et al. (2017) designed and synthesized oxadiazole - benzothiazole and hydrazone derivatives, using 3-methoxyphenol, a compound related to N,N'-4,4'-biphenyldiylbis[2-(2-methoxyphenoxy)acetamide]. These derivatives showed promise as chemotherapeutic agents, expanding the scope of these compounds in cancer treatment (Kaya et al., 2017).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[4-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O6/c1-35-25-7-3-5-9-27(25)37-19-29(33)31-23-15-11-21(12-16-23)22-13-17-24(18-14-22)32-30(34)20-38-28-10-6-4-8-26(28)36-2/h3-18H,19-20H2,1-2H3,(H,31,33)(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBBZCMEOSNXCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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